molecular formula C13H15N3O B1384169 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine CAS No. 874606-55-0

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine

Cat. No. B1384169
M. Wt: 229.28 g/mol
InChI Key: IAZVVJBYFVNPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is a biochemical compound used for proteomics research . It has a molecular formula of C13H15N3O and a molecular weight of 229.28 .


Molecular Structure Analysis

The 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine molecule contains a total of 33 bonds. There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 amidine derivative, 1 secondary amine (aliphatic), and 1 Pyridine .


Chemical Reactions Analysis

While specific chemical reactions involving 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine are not available, similar compounds have been used in various reactions. For instance, 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine has been used in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .

Scientific Research Applications

  • Magnetic Behavior in Complexes : The compound 5-[4-(N-tert-butyl-N-aminoxyl)phenyl]pyridimine, related to 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine, forms a ladder polymer complex with interesting magnetic properties. This complex exhibits antiferromagnetic metal-radical exchange, a behavior relevant in the study of magnetic materials and molecular magnetism (Field et al., 2006).

  • Intermediate in Synthesis of Targeted Molecules : Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, structurally related to the mentioned compound, is significant as an intermediate in synthesizing mTOR targeted PROTAC molecule PRO1. This highlights its role in complex organic synthesis routes, particularly in pharmaceutical research (Zhang et al., 2022).

  • Cyclization Reactions in Organic Chemistry : The cyclization of 6-arylethynylpyrimidine-5-carbaldehydes with tert-butylamine, which may involve compounds similar to 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine, has been studied. This research offers insights into novel preparation methods for pyrido[4,3-d]pyrimidines, important in organic synthetic methodologies (Čikotienė et al., 2009).

  • Pyrimidine Ligands in Medicinal Chemistry : A series of 2-aminopyrimidines, including compounds like 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine, have been synthesized as ligands for the histamine H4 receptor. This research is crucial for developing new pharmaceuticals, especially in the context of anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).

  • Coordination Chemistry and Magnetic Properties : The formation of isostructural cyclic dimers with transition metals by derivatives of the compound indicates significant antiferromagnetic exchange. This kind of research is essential for understanding the magnetic properties of coordination complexes (Baskett et al., 2005).

properties

IUPAC Name

4-tert-butyl-2-pyridin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-13(2,3)10-8-11(17)16-12(15-10)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZVVJBYFVNPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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